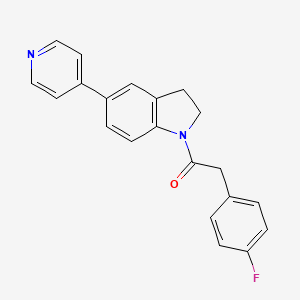
(E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Triazine derivatives, including (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one, represent a notable class of heterocyclic compounds in medicinal chemistry due to their broad spectrum of biological activities. Triazines have been synthesized and evaluated across different models, showing promising outcomes as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. This wide range of pharmacological activities positions the triazine nucleus as a significant core moiety for researchers aiming to develop future drugs (Verma, Sinha, & Bansal, 2019).
Antitumor Activities of Triazine Derivatives
The exploration of 1,2,3-triazines and their benzo- and hetero-fused derivatives up to 2016 reveals their substantial antitumor properties alongside antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory activities. The simplicity of synthesis combined with significant efficacy highlights the potential of these molecules as scaffolds for antitumor compound development (Cascioferro et al., 2017).
Synthetic Phenolic Antioxidants and Toxicity
Recent studies on synthetic phenolic antioxidants (SPAs), including those related to triazine derivatives, have focused on their environmental occurrence, human exposure, and toxicity. SPAs like BHT and DBP have been detected in various environmental matrices and human samples. Research suggests that some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, or carcinogenic potential. Future studies are encouraged to investigate SPAs' contamination, environmental behaviors, and toxicity effects, especially on infants, aiming for the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Eco-friendly Synthesis and Importance
The eco-friendly synthesis of 1,2,4-triazine derivatives, including the compound of interest, demonstrates the environmental and sustainable approach to producing these compounds. The historical and ongoing research into 1,2,4-triazines underlines their significance due to various structural modifications that lead to diverse biological activities. The engagement in the eco-friendly synthesis of these derivatives aligns with green chemistry principles, emphasizing the importance of developing sustainable and environmentally benign methods in pharmaceutical research (Rani & Kumari, 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form 2-(4-(benzyloxy)benzylidene)hydrazine. This intermediate is then reacted with tert-butyl isocyanate to form the desired product.", "Starting Materials": [ "4-(benzyloxy)benzaldehyde", "hydrazine hydrate", "tert-butyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form 2-(4-(benzyloxy)benzylidene)hydrazine.", "Step 2: Reaction of 2-(4-(benzyloxy)benzylidene)hydrazine with tert-butyl isocyanate to form (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one." ] } | |
CAS RN |
538336-27-5 |
Molecular Formula |
C21H23N5O2 |
Molecular Weight |
377.448 |
IUPAC Name |
6-tert-butyl-3-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C21H23N5O2/c1-21(2,3)18-19(27)23-20(26-24-18)25-22-13-15-9-11-17(12-10-15)28-14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H2,23,25,26,27)/b22-13+ |
InChI Key |
MVTBZJJWECNJCV-LPYMAVHISA-N |
SMILES |
CC(C)(C)C1=NN=C(NC1=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate](/img/structure/B2625306.png)

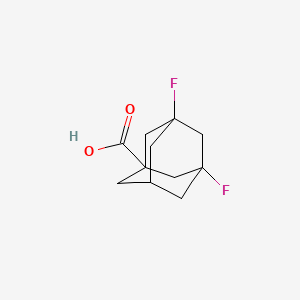
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2625309.png)
![N-(3-Hydroxypyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2625310.png)
![N4-(4-chlorophenyl)-N6-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2625314.png)

![5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2625317.png)
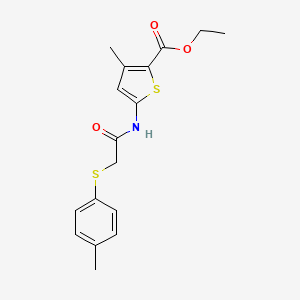

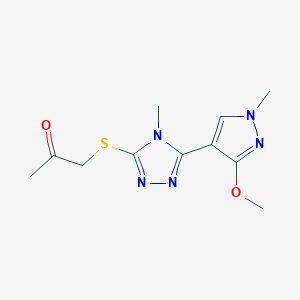
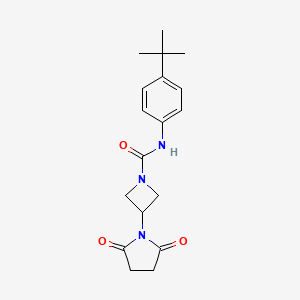
![3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-3-ol dihydrochloride](/img/structure/B2625328.png)
